

An In-depth Technical Guide to 1-Methylacenaphthylene: Fundamental Properties and Characteristics

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Compound of Interest

Compound Name: 1-Methylacenaphthylene

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This technical guide provides a comprehensive overview of the core properties and characteristics of **1-Methylacenaphthylene**. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines known data with theoretical predictions and generalized experimental protocols relevant to a compound of this nature.

Core Chemical and Physical Properties

1-Methylacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) with a methyl group substituent. Its fundamental properties are summarized below.

Table 1: Fundamental Properties of **1-Methylacenaphthylene**

Property	Value	Source
IUPAC Name	1-methylacenaphthylene	PubChem[1]
Synonyms	Acenaphthylene, 1-methyl-	Cheméo[2]
CAS Number	58548-38-2	PubChem[1]
Molecular Formula	C ₁₃ H ₁₀	Cheméo, PubChem[1][2]
Molecular Weight	166.22 g/mol	Cheméo, PubChem[1][2]

Table 2: Predicted Physicochemical Properties of **1-Methylacenaphthylene**

Property	Value	Unit	Source (Method)
Normal Boiling Point (T _{boil})	563.74	K	Cheméo (Joback)[2]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	50.78	kJ/mol	Cheméo (Joback)[2]
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	19.71	kJ/mol	Cheméo (Joback)[2]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	359.27	kJ/mol	Cheméo (Joback)[2]
Enthalpy of Formation at Standard Conditions ($\Delta_f H^\circ_{\text{gas}}$)	238.62	kJ/mol	Cheméo (Joback)[2]
LogP (Octanol/Water Partition Coefficient)	3.714	Cheméo (Crippen)[2]	
Water Solubility (log ₁₀ WS)	-4.55	mol/l	Cheméo (Crippen)[2]
McGowan's Characteristic Volume (McVol)	135.650	ml/mol	Cheméo (McGowan) [2]
Critical Temperature (T _c)	787.31	K	Cheméo (Joback)[2]
Critical Pressure (P _c)	3224.64	kPa	Cheméo (Joback)[2]
Critical Volume (V _c)	0.479	m ³ /kmol	Cheméo (Joback)[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **1-Methylacenaphthylene** are not readily available in peer-reviewed literature. However, a plausible synthetic route is the Friedel-Crafts alkylation of acenaphthene. A general procedure for such a reaction is outlined below.

2.1. Hypothetical Synthesis via Friedel-Crafts Alkylation

The introduction of a methyl group onto the acenaphthene core can be conceptually achieved through a Friedel-Crafts alkylation reaction.^{[3][4][5][6]} This electrophilic aromatic substitution would involve the reaction of acenaphthene with a methylating agent in the presence of a Lewis acid catalyst.

Generalized Protocol:

- **Reaction Setup:** To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous acenaphthene and a suitable anhydrous solvent (e.g., carbon disulfide or a nitroalkane).
- **Catalyst Addition:** Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl_3), in portions.
- **Addition of Alkylating Agent:** While maintaining the low temperature, add a methylating agent (e.g., methyl chloride or methyl iodide) dropwise to the stirred suspension.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) to drive the reaction to completion. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** Upon completion, cool the reaction mixture and carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

2.2. Purification

The crude product, a mixture of mono- and poly-alkylated acenaphthenes and unreacted starting material, would require purification. Column chromatography is a standard method for the separation of such aromatic compounds.[7][8]

Generalized Protocol for Column Chromatography:

- **Stationary Phase:** Pack a glass column with a suitable stationary phase, such as silica gel or alumina, slurried in a non-polar solvent (e.g., hexane).
- **Sample Loading:** Dissolve the crude product in a minimal amount of the non-polar solvent and load it onto the top of the column.
- **Elution:** Elute the column with a non-polar solvent or a gradient of solvents with increasing polarity (e.g., a hexane/ethyl acetate mixture).
- **Fraction Collection:** Collect fractions and monitor their composition using TLC.
- **Isolation:** Combine the fractions containing the pure **1-Methylacenaphthylene** and evaporate the solvent to yield the purified product.

Spectroscopic Characterization

Comprehensive, experimentally-derived spectra for **1-Methylacenaphthylene** are not widely available. This section provides the available experimental data and outlines the expected spectral characteristics based on the compound's structure, along with general methodologies for acquiring such data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ^{13}C NMR Spectroscopy

Experimentally determined ^{13}C NMR chemical shifts for **1-Methylacenaphthylene** are available from the Human Metabolome Database.

Table 3: Experimental ^{13}C NMR Chemical Shifts for **1-Methylacenaphthylene**

Chemical Shift (ppm)
14.1
123.6
124.7
125.1
127.2
127.3
127.8
128.0
128.8
130.6
139.1
140.2
145.7

General Experimental Protocol for ^{13}C NMR:

- Sample Preparation: Dissolve approximately 10-20 mg of the purified **1-Methylacenaphthylene** in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition: Acquire the ^{13}C NMR spectrum on a spectrometer operating at a standard frequency (e.g., 75, 100, or 125 MHz). Use a standard pulse program with proton decoupling.
- Data Processing: Process the resulting free induction decay (FID) with an appropriate window function and Fourier transform to obtain the frequency-domain spectrum. Reference the spectrum to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

3.1.2. ^1H NMR Spectroscopy

Specific ^1H NMR data for **1-Methylacenaphthylene** is not readily available. However, the expected proton signals can be predicted based on its structure.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- **Aromatic Protons:** The protons on the acenaphthylene ring system are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The splitting patterns will be complex due to spin-spin coupling between adjacent protons.
- **Methyl Protons:** The protons of the methyl group are expected to appear as a singlet in the upfield region, likely between δ 2.3 and 2.7 ppm.

General Experimental Protocol for ^1H NMR:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in a deuterated solvent as for ^{13}C NMR.
- **Data Acquisition:** Acquire the ^1H NMR spectrum on a spectrometer (e.g., 300, 400, or 500 MHz).
- **Data Processing:** Process the FID and reference the spectrum similarly to the ^{13}C NMR.

3.2. Infrared (IR) Spectroscopy

An experimental IR spectrum for **1-Methylacenaphthylene** is not available. The expected characteristic absorption bands are:[\[12\]](#)[\[13\]](#)

- **Aromatic C-H Stretch:** Weak to medium bands above 3000 cm^{-1} .
- **Aliphatic C-H Stretch:** Bands just below 3000 cm^{-1} for the methyl group.
- **C=C Aromatic Ring Stretching:** Several bands in the $1600\text{-}1450\text{ cm}^{-1}$ region.
- **C-H Bending (out-of-plane):** Strong bands in the $900\text{-}675\text{ cm}^{-1}$ region, the exact position of which can be indicative of the substitution pattern on the aromatic rings.

General Experimental Protocol for FTIR:

- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or low-melting solid. Alternatively, a KBr pellet can be prepared by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
- **Data Acquisition:** Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

A UV-Vis spectrum for **1-Methylacenaphthylene** is not available. As a polycyclic aromatic hydrocarbon, it is expected to exhibit strong absorption in the UV region due to π - π^* electronic transitions of the conjugated system.^{[14][15]} The spectrum would likely show multiple absorption bands, with the $\lambda(\text{max})$ influenced by the extent of conjugation.

General Experimental Protocol for UV-Vis:

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane).
- **Data Acquisition:** Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-400 nm.

3.4. Mass Spectrometry (MS)

An experimental mass spectrum for **1-Methylacenaphthylene** is not available. The expected features are:^{[16][17][18]}

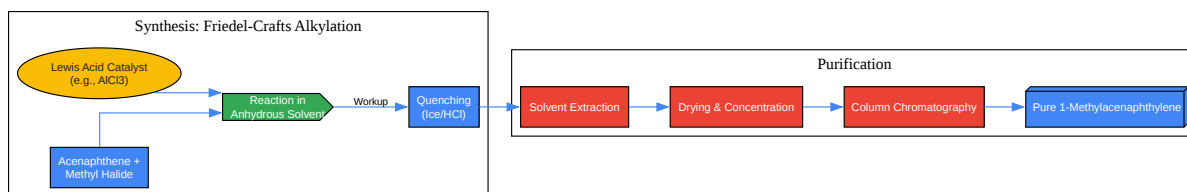
- **Molecular Ion Peak ($M^{+\bullet}$):** A prominent peak at $m/z = 166$, corresponding to the molecular weight of the compound.
- **Fragmentation Pattern:** Fragmentation may involve the loss of a hydrogen atom to form a stable benzylic-type cation at $m/z = 165$. Further fragmentation of the ring system is also possible but would likely result in less intense peaks.

General Experimental Protocol for MS:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Use a suitable ionization technique, most commonly electron ionization (EI) for this type of compound.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualizations

Diagram 1: Hypothetical Synthesis and Purification Workflow for **1-Methylacenaphthylene**



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A conceptual workflow for the synthesis and purification of **1-Methylacenaphthylene**.

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